molecular formula C8H5BrF3NS B1472083 3-Bromo-5-(trifluoromethyl)benzenecarbothioamide CAS No. 1190235-86-9

3-Bromo-5-(trifluoromethyl)benzenecarbothioamide

Cat. No. B1472083
CAS RN: 1190235-86-9
M. Wt: 284.1 g/mol
InChI Key: GIMLBNMGYGSNIY-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzenecarbothioamide, often referred to as 3-Br-5-TFMB, is a synthetic compound belonging to the family of carbothioamides. It is a colorless, water-soluble solid with a molecular weight of 287.06 g/mol. 3-Br-5-TFMB is used as a reagent in various scientific research applications, such as organic synthesis, medicinal chemistry and biochemistry. It has a wide range of applications due to its unique physical and chemical properties.

Scientific Research Applications

3-Br-5-TFMB is a versatile compound that has a wide range of applications in scientific research. It is a valuable reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used as a catalyst in medicinal chemistry, as it can be used to synthesize drugs and other compounds used in the treatment of diseases. In addition, it is used in biochemistry to study the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of 3-Br-5-TFMB is not well-understood. However, it is believed to act as a catalyst in various chemical reactions. It is thought to catalyze the formation of new bonds between molecules, as well as the breaking of existing bonds. In addition, it is believed to facilitate the transfer of electrons between molecules, which can alter the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-TFMB are not well-understood. It is believed to have a wide range of effects on the body, including the modulation of enzyme activity and the regulation of gene expression. In addition, it may have a role in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

3-Br-5-TFMB has a number of advantages for use in laboratory experiments. It is a relatively stable compound, meaning it can be stored for long periods of time without losing its activity. In addition, it is water-soluble, making it easy to use in aqueous solutions. Furthermore, it has a wide range of applications, making it a versatile reagent. However, it can be toxic if ingested, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-Br-5-TFMB. It could be used to develop new drugs and treatments for a variety of diseases, as well as to investigate the structure and function of proteins and enzymes. In addition, it could be used to study the mechanisms of action of existing drugs, as well as to develop new methods of synthesizing compounds. Finally, it could be used to investigate the biochemical and physiological effects of compounds, as well as to study the regulation of gene expression.

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NS/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMLBNMGYGSNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzenecarbothioamide

Synthesis routes and methods

Procedure details

To a solution (30 mL) of the compound (3.7 g, 14 mmol) obtained in Example 77a in tetrahydrofuran was added 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (5.5 g, 14 mmol), and the mixture was stirred at 80° C. for 5 hr. Saturated aqueous sodium hydrogen carbonate was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting crude title compound was recrystallized (hexane-ethyl acetate) to give the title compound (3.2 g, 83%) as pale-yellow crystals.
[Compound]
Name
solution
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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